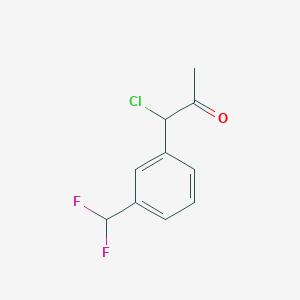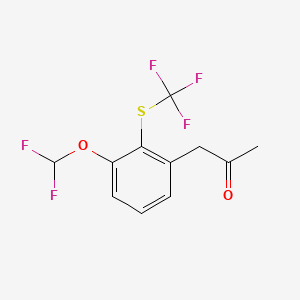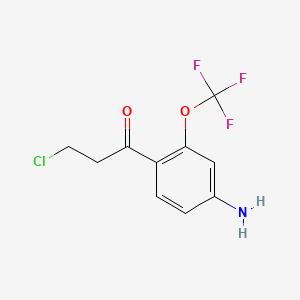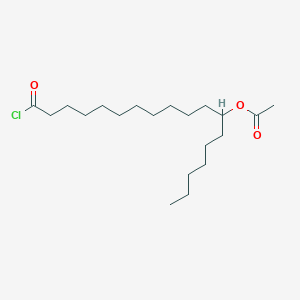
18-Chloro-18-oxooctadecan-7-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 18-Chloro-18-oxooctadecan-7-YL acetate typically involves the reaction of octadecanoyl chloride with acetic anhydride in the presence of a catalyst . The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
18-Chloro-18-oxooctadecan-7-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
18-Chloro-18-oxooctadecan-7-YL acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 18-Chloro-18-oxooctadecan-7-YL acetate involves its interaction with specific molecular targets and pathways . The chloro and oxo groups play a crucial role in its reactivity and biological activity . The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
18-Chloro-18-oxooctadecan-7-YL acetate can be compared with similar compounds such as:
Octadecanoyl chloride: Lacks the acetate group and has different reactivity.
18-Chlorooctadecanoic acid: Contains a carboxylic acid group instead of an oxo group.
18-Oxooctadecanoic acid: Lacks the chloro group and has different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound .
Properties
CAS No. |
102376-29-4 |
|---|---|
Molecular Formula |
C20H37ClO3 |
Molecular Weight |
361.0 g/mol |
IUPAC Name |
(18-chloro-18-oxooctadecan-7-yl) acetate |
InChI |
InChI=1S/C20H37ClO3/c1-3-4-5-12-15-19(24-18(2)22)16-13-10-8-6-7-9-11-14-17-20(21)23/h19H,3-17H2,1-2H3 |
InChI Key |
LONVWVYQLLBTBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


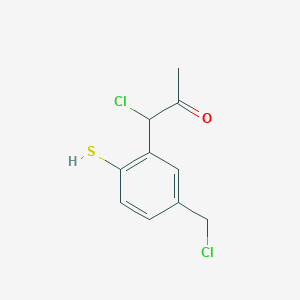
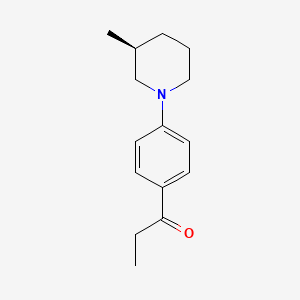
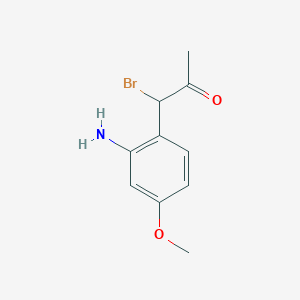
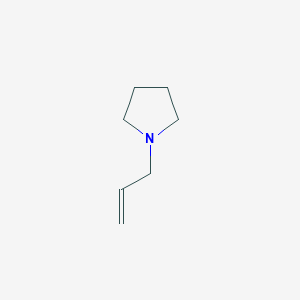
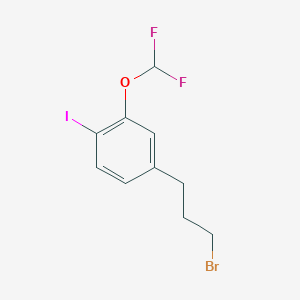

![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)
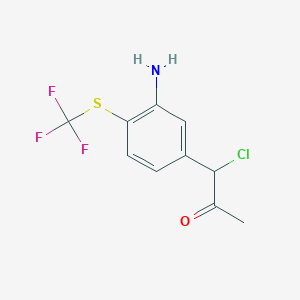
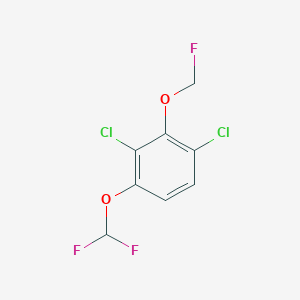

![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
